(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol
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Overview
Description
IHVR-11029 is a small molecule inhibitor of endoplasmic reticulum α-glucosidases. It has shown significant antiviral activity against multiple hemorrhagic fever viruses, including dengue virus, Marburg virus, and Ebola virus . The compound is known for its ability to disrupt the morphogenesis of a broad spectrum of enveloped viruses by inhibiting glycan processing enzymes .
Preparation Methods
The synthesis of IHVR-11029 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of fluorine atoms via halogenation reactions.
Step 3: Addition of hydroxyl groups through oxidation reactions.
Step 4: Final purification and crystallization to obtain the pure compound
Industrial production methods for IHVR-11029 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
IHVR-11029 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional hydroxyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Halogenation and other substitution reactions are common in the synthesis of IHVR-11029
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions are typically intermediates that lead to the final IHVR-11029 structure.
Scientific Research Applications
IHVR-11029 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycan processing and enzyme inhibition.
Biology: Investigated for its effects on viral morphogenesis and protein folding.
Medicine: Explored as a potential antiviral agent against hemorrhagic fever viruses.
Industry: Potential applications in the development of antiviral drugs and therapeutic agents .
Mechanism of Action
IHVR-11029 is compared with other similar compounds, such as CM-10-18 and IHVR-17028. These compounds also inhibit α-glucosidases but differ in their potency and specificity . IHVR-11029 is more potent than CM-10-18, with an EC50 of 0.09 μM compared to 0.54 μM for CM-10-18 . The unique structure of IHVR-11029 allows for more effective inhibition of glycan processing enzymes, making it a promising candidate for antiviral research.
Comparison with Similar Compounds
- CM-10-18
- IHVR-17028
Properties
Molecular Formula |
C18H27F2NO5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H27F2NO5/c19-12-5-6-13(20)16(9-12)26-8-4-2-1-3-7-21-10-15(23)18(25)17(24)14(21)11-22/h5-6,9,14-15,17-18,22-25H,1-4,7-8,10-11H2/t14-,15+,17-,18-/m1/s1 |
InChI Key |
XGCVJVFPIXDHPA-CYGHRXIMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOC2=C(C=CC(=C2)F)F)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCCCCCOC2=C(C=CC(=C2)F)F)CO)O)O)O |
Origin of Product |
United States |
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